molecular formula C16H16N4OS B279305 2-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol

2-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol

Cat. No. B279305
M. Wt: 312.4 g/mol
InChI Key: MDNDTKGWRVTULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the triazole family, which is known for its diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol is not fully understood. However, it has been proposed to act by inhibiting DNA synthesis and cell division. This compound has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol exhibits significant biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol in lab experiments is its high purity and good yields. This compound is also easy to synthesize and has a relatively low cost. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 2-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol. One potential direction is to investigate its potential as a scaffold for the development of new drugs. This compound can also be further studied for its potential applications in the treatment of various diseases, including cancer and infectious diseases. Additionally, the toxicity of this compound can be further investigated to ensure safe handling and disposal in lab experiments.
Conclusion:
In conclusion, 2-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis method for this compound is relatively easy and yields a high purity product. This compound has been extensively studied for its antimicrobial, antifungal, and anticancer activities. Future research directions for this compound include investigating its potential as a scaffold for drug development and further exploring its applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol involves the reaction of 4-(4-pyridinyl)-3-thiosemicarbazide with benzyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting compound is then treated with sodium hydroxide to obtain the final product. This method has been reported to yield a high purity product with good yields.

Scientific Research Applications

2-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antimicrobial, antifungal, and anticancer activities. This compound has also been investigated for its potential use as a scaffold for the development of new drugs.

properties

Product Name

2-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

2-(3-benzylsulfanyl-5-pyridin-4-yl-1,2,4-triazol-4-yl)ethanol

InChI

InChI=1S/C16H16N4OS/c21-11-10-20-15(14-6-8-17-9-7-14)18-19-16(20)22-12-13-4-2-1-3-5-13/h1-9,21H,10-12H2

InChI Key

MDNDTKGWRVTULK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2CCO)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2CCO)C3=CC=NC=C3

Origin of Product

United States

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